Cimetidine dihydrochloride imp D Cimetidine dihydrochloride imp D Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Descyano Cimetidine Dihydrochloride Salt is a metabolite of Cimetidine. It is a competitive histamine H2-receptor antagonist which inhibits gastric acid secretion and reduces pepsin output.
Brand Name: Vulcanchem
CAS No.: 59660-24-1
VCID: VC0194892
InChI: InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H
SMILES: CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl
Molecular Formula: C9H19Cl2N5S
Molecular Weight: 300.25

Cimetidine dihydrochloride imp D

CAS No.: 59660-24-1

Cat. No.: VC0194892

Molecular Formula: C9H19Cl2N5S

Molecular Weight: 300.25

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cimetidine dihydrochloride imp D - 59660-24-1

Specification

CAS No. 59660-24-1
Molecular Formula C9H19Cl2N5S
Molecular Weight 300.25
IUPAC Name 2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride
Standard InChI InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H
SMILES CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl

Introduction

Chemical Identity and Properties

Cimetidine dihydrochloride impurity D is chemically identified as 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]guanidine Dihydrochloride. This compound represents a structural variant of cimetidine where the cyano group has been removed, as suggested by the "descyano" prefix in its alternative name .

The chemical identity is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC9H17N5S·2HCl (or C9H19Cl2N5S)
Molecular Weight300.25 g/mol
CAS NumberNot specifically provided in sources
Physical StateSolid (inferred from standard references)
Purity Standard>95% (HPLC)

The compound contains an imidazole ring system connected via a methylsulfanyl linkage to an ethyl chain, which is further attached to a guanidine group. The dihydrochloride salt formation significantly affects its solubility and stability characteristics compared to the free base form.

Structural Relationship to Cimetidine

Comparative Analysis

Cimetidine dihydrochloride impurity D differs structurally from the parent compound cimetidine (C10H16N6S) in several key aspects. The parent compound cimetidine contains a cyano group that is absent in the impurity D structure, hence the "descyano" designation . This structural difference accounts for the variation in molecular formula and weight between cimetidine (252.34 g/mol) and its impurity D (300.25 g/mol as the dihydrochloride salt).

Structural Significance

The absence of the cyano group in impurity D significantly alters its chemical reactivity and potentially its pharmacological activity. The parent compound cimetidine functions by competitively inhibiting the H2-receptor on gastric parietal cells, thereby reducing gastric acid secretion . The structural modification in impurity D may affect its receptor binding properties and consequently its pharmacological profile.

Pharmaceutical Relevance

Significance in Quality Control

Analytical Considerations

Detection Methods

High-Performance Liquid Chromatography (HPLC) appears to be the preferred analytical method for the detection and quantification of cimetidine dihydrochloride impurity D, as indicated by the purity standard specification of >95% HPLC . This suggests that chromatographic techniques offer suitable sensitivity and specificity for this compound.

Reference Standards

Comparative Analysis with Other Cimetidine Impurities

Several other impurities related to cimetidine have been identified and characterized. The following table presents a comparative analysis of cimetidine dihydrochloride impurity D with other known cimetidine impurities:

ImpurityMolecular FormulaMolecular WeightStructural Characteristic
Cimetidine Dihydrochloride Impurity DC9H19Cl2N5S300.25Lacks cyano group
Cimetidine Methoxy AnalogC10H15N5OS253.32Contains methoxy group
Cimetidine SulfoxideC10H16N6OS268.34Oxidized sulfur atom
Cimetidine Amide DihydrochlorideC10H20Cl2N6OS343.28Amide derivative
Cimetidine Disulfane ImpurityC10H18N8S2314.43Contains disulfide bond

This diversity in related impurities demonstrates the complexity of cimetidine's synthesis, stability, and degradation pathways, necessitating comprehensive analytical approaches for their monitoring and control .

Research Applications

Pharmacokinetic Studies

Analytical Challenges and Solutions

Separation Techniques

The structural similarity between cimetidine and its impurities presents challenges for analytical separation. Advanced chromatographic techniques, including gradient elution HPLC methods with specialized stationary phases, may be required to achieve adequate resolution between these closely related compounds.

Detection Strategies

Multiple detection strategies, including UV spectrophotometry, mass spectrometry, and NMR spectroscopy, may be employed for the comprehensive characterization of cimetidine dihydrochloride impurity D. Each technique offers complementary information about the compound's identity, purity, and structural features.

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